molecular formula C11H5FN4 B14315980 (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile CAS No. 112630-83-8

(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile

Cat. No.: B14315980
CAS No.: 112630-83-8
M. Wt: 212.18 g/mol
InChI Key: UCXUTLVRQJUFEM-UHFFFAOYSA-N
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Description

(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is a chemical compound that features a fluoroaniline group attached to an ethene backbone with three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile dimer. The reaction is carried out under basic conditions, often using sodium hydride or sodium alkoxide as the base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group or the cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of cyano groups, which makes it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form stable intermediates and products .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Similar in structure but lacks the fluoroaniline group.

    2-(4-Fluoroanilino)ethene-1,1,2-tricarbonitrile: A positional isomer with different substitution patterns.

Uniqueness

(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is unique due to the presence of both the fluoroaniline group and the ethene backbone with three cyano groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .

Properties

CAS No.

112630-83-8

Molecular Formula

C11H5FN4

Molecular Weight

212.18 g/mol

IUPAC Name

2-(2-fluoroanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H5FN4/c12-9-3-1-2-4-10(9)16-11(7-15)8(5-13)6-14/h1-4,16H

InChI Key

UCXUTLVRQJUFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=C(C#N)C#N)C#N)F

Origin of Product

United States

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